3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-9-13(10-16(12-15)28-2)21(25)23-14-7-8-19-17(11-14)22(26)24-18-5-3-4-6-20(18)29-19/h3-12H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKYIFHCZWBHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the dibenzo[b,f][1,4]oxazepine core through a cyclization reaction This can be achieved by reacting an appropriate ortho-substituted benzamide with a suitable reagent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Potential Biological Activities
Research into benzamide derivatives indicates a variety of promising biological activities. The following table summarizes the potential applications of 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide based on structural similarities and preliminary studies.
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Compounds with similar structures have shown activity against various cancer cell lines. Studies indicate that the dibenzo[b,f][1,4]oxazepine framework may enhance cytotoxic effects in cancer therapy. |
| Antimicrobial Activity | Similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 250 µg/ml to 7.81 µg/ml. |
| Neuroprotective Effects | Some dibenzo derivatives have been linked to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. |
| Anti-inflammatory Effects | Compounds with similar methoxy substitutions have demonstrated anti-inflammatory effects in various preclinical models. |
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that benzamide derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The unique structure of the dibenzo[b,f][1,4]oxazepine core may enhance this effect by interacting with specific cellular targets involved in cell survival and proliferation.
- Antimicrobial Efficacy : Research conducted on related compounds revealed their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies utilized disk diffusion methods to assess antimicrobial activity, providing a clear indication of the potential use of these compounds in clinical settings.
- Neuroprotective Studies : Investigations into the neuroprotective properties of dibenzo derivatives highlighted their ability to reduce oxidative stress in neuronal cells. This suggests that this compound could be explored for therapeutic applications in conditions such as Alzheimer's disease.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Dibenzo Core : This step includes cyclization reactions using appropriate precursors under controlled conditions.
- Coupling Reaction : The dibenzo core is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but contains a sulfur atom instead of an oxygen atom.
2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid: Another related compound with a thiepin core structure.
Uniqueness
3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to the presence of methoxy groups and a benzamide moiety, which can significantly influence its chemical properties and potential applications. The specific arrangement of functional groups in this compound may confer distinct biological activity and reactivity compared to similar compounds.
Biological Activity
3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is characterized by a fused ring system that may enhance its biological activity. The presence of methoxy groups and an oxo group further contributes to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Dibenzo[b,f][1,4]oxazepine core : Provides a bicyclic structure that may influence pharmacological properties.
- Methoxy groups : Enhance lipophilicity, potentially modulating interactions with cellular membranes and receptors.
- Oxo group : May play a role in the compound's reactivity and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzamide have shown significant antiproliferative activity against various cancer cell lines. In particular:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 3.1 |
| Compound B | HCT116 (colon cancer) | 2.2 |
| Compound C | HEK293 (human embryonic kidney) | 5.3 |
The IC50 values indicate the concentration required for 50% inhibition of cell growth. Compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines .
Antioxidant Activity
In addition to anticancer properties, several studies have highlighted the antioxidative capabilities of compounds within this class. For example:
| Compound | Method of Assessment | Activity Level |
|---|---|---|
| Compound D | DPPH assay | Significant |
| Compound E | ABTS assay | Enhanced compared to BHT |
These findings suggest that the antioxidant activity of these compounds may contribute to their overall therapeutic potential .
Antimicrobial Activity
The antibacterial effects of related compounds have also been evaluated. Notably:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound F | E. faecalis (Gram-positive) | 8 |
| Compound G | S. aureus (Gram-positive) | 16 |
These results indicate selective antibacterial activity against certain strains, which could be beneficial in developing new antimicrobial agents .
Case Studies and Research Findings
A comprehensive study involving various derivatives of dibenzo[b,f][1,4]oxazepine reported that modifications at specific positions significantly influenced biological activity. For instance, compounds with additional hydroxyl or methoxy groups showed enhanced antiproliferative effects compared to their unsubstituted counterparts.
In another study focusing on the synthesis and biological evaluation of methoxy-substituted oxazepines, it was found that the introduction of methoxy groups improved solubility and bioavailability while maintaining or enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?
- Methodology :
- Step 1 : Start with a benzamide core (e.g., 3,5-dimethoxybenzamide) and react it with a dibenzo[b,f][1,4]oxazepin derivative under reflux conditions using absolute ethanol as a solvent and glacial acetic acid as a catalyst (similar to the triazole-benzaldehyde coupling in ).
- Step 2 : Optimize reaction time (4–12 hours) and stoichiometric ratios (typically 1:1 molar ratio of benzamide to oxazepin precursor) to minimize by-products (see for analogous oxadiazole synthesis).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or TLC .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons in the dibenzooxazepin moiety (δ ~6.5–8.5 ppm). Compare with X-ray crystallography data from structurally similar benzamides (e.g., N-(3,5-dimethoxyphenyl)benzamide in ).
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and ether linkages (~1250 cm⁻¹ for oxazepin ring) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₂₃H₂₀N₂O₅: ~412.14 g/mol) with <2 ppm error .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- While direct data on this compound is limited, structurally related benzamides with oxazepin/oxadiazole moieties exhibit antibacterial and antitumor activity ().
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution methods. Include positive controls like doxorubicin and ampicillin .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products in the synthesis of this compound?
- Strategies :
- Temperature Control : Maintain reflux temperatures (70–80°C) to balance reaction rate and side reactions ().
- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to enhance coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for improved solubility of intermediates ().
- By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed amides or dimerization products) and adjust protecting groups if needed .
Q. What structure-activity relationships (SAR) are hypothesized for this compound’s biological activity?
- SAR Insights :
- Methoxy Groups : The 3,5-dimethoxy substitution on the benzamide may enhance lipophilicity and membrane permeability (analogous to SAR studies in ).
- Dibenzooxazepin Core : The 11-oxo group could act as a hydrogen bond acceptor, potentially targeting kinases or proteases (see for similar dioxin-containing analogs).
- Modifications : Replace the oxazepin ring with triazole or oxadiazole moieties () to compare activity profiles and identify critical pharmacophores .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Resolution Workflow :
- Case 1 : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvents to resolve splitting patterns ().
- Case 2 : Discrepancies in carbonyl IR stretches (~1700 cm⁻¹ vs. ~1680 cm⁻¹) may indicate tautomerism or crystallinity differences. Validate with X-ray diffraction (as in ).
- Case 3 : Mass spectral fragmentation anomalies (e.g., unexpected m/z peaks) require tandem MS/MS analysis and comparison with computational fragmentation tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
